molecular formula C15H30O2 B1679548 Pentyl decanoate CAS No. 5933-87-9

Pentyl decanoate

Cat. No.: B1679548
CAS No.: 5933-87-9
M. Wt: 242.4 g/mol
InChI Key: BGYFCELTJPRWBA-UHFFFAOYSA-N
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Description

Pentyl decanoate, also known as decanoic acid pentyl ester, is an organic compound belonging to the ester family. It is formed by the esterification of decanoic acid with pentanol. Esters are known for their pleasant odors and are often used in the fragrance and flavoring industries. This compound is no exception, contributing to the fruity and floral notes in various products.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentyl decanoate is typically synthesized through the esterification reaction between decanoic acid and pentanol. The reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants to facilitate the formation of the ester. The general reaction is as follows:

Decanoic Acid+PentanolH2SO4Pentyl Decanoate+Water\text{Decanoic Acid} + \text{Pentanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Decanoic Acid+PentanolH2​SO4​​Pentyl Decanoate+Water

Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where decanoic acid and pentanol are mixed in the presence of an acid catalyst. The reaction mixture is heated under reflux to drive the reaction to completion. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Pentyl decanoate, like other esters, can undergo several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into decanoic acid and pentanol.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and an acid or base catalyst.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

    Hydrolysis: Decanoic acid and pentanol.

    Transesterification: A different ester and an alcohol.

    Reduction: Alcohols corresponding to the ester.

Scientific Research Applications

Pentyl decanoate has several applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Studied for its role in the metabolism of esters in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.

Comparison with Similar Compounds

    Ethyl Decanoate: Formed by the esterification of decanoic acid with ethanol.

    Butyl Decanoate: Formed by the esterification of decanoic acid with butanol.

    Hexyl Decanoate: Formed by the esterification of decanoic acid with hexanol.

Comparison: Pentyl decanoate is unique in its specific combination of decanoic acid and pentanol, which gives it distinct physical and chemical properties compared to other esters. For example, its boiling point, solubility, and odor profile differ from those of ethyl decanoate, butyl decanoate, and hexyl decanoate. These differences make this compound suitable for specific applications in the fragrance and flavor industries where a particular scent or flavor profile is desired.

Properties

IUPAC Name

pentyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-3-5-7-8-9-10-11-13-15(16)17-14-12-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYFCELTJPRWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208064
Record name Pentyl decanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

167.00 °C. @ 20.00 mm Hg
Record name Pentyl decanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037306
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5933-87-9
Record name Pentyl decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5933-87-9
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Record name Pentyl decanoate
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Record name Pentyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208064
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Record name Pentyl decanoate
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Record name Pentyl decanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037306
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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